2-Sulfanyl-1,3-benzothiazole-5-sulfonic acid

Description

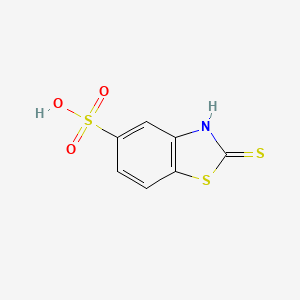

2-Sulfanyl-1,3-benzothiazole-5-sulfonic acid (sodium salt: C₇H₅NNaO₃S₃, MW 270.30) is a heterocyclic compound featuring a benzothiazole core substituted with a sulfanyl (-SH) group at position 2 and a sulfonate (-SO₃⁻) group at position 5 . Its sodium salt form enhances aqueous solubility, making it relevant in pharmaceutical and material science applications. The compound is synthesized via multi-component reactions, often catalyzed by Lewis acids like Fe(III)-montmorillonite, which improves reaction efficiency and yield . Its structural uniqueness lies in the electron-withdrawing sulfonate group and the nucleophilic sulfanyl moiety, which influence reactivity and biological activity.

Properties

CAS No. |

23015-22-7 |

|---|---|

Molecular Formula |

C7H5NO3S3 |

Molecular Weight |

247.3 g/mol |

IUPAC Name |

2-sulfanylidene-3H-1,3-benzothiazole-5-sulfonic acid |

InChI |

InChI=1S/C7H5NO3S3/c9-14(10,11)4-1-2-6-5(3-4)8-7(12)13-6/h1-3H,(H,8,12)(H,9,10,11) |

InChI Key |

YOPUIFSTGVXMLL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)O)NC(=S)S2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Sulfanyl-1,3-benzothiazole-5-sulfonic acid typically involves the reaction of 2-aminothiophenol with sulfur-containing reagents under specific conditions. One common method includes the use of sulfonating agents such as sulfuric acid or chlorosulfonic acid to introduce the sulfonic acid group into the benzothiazole ring . The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Sulfanyl-1,3-benzothiazole-5-sulfonic acid undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfonic acid derivatives.

Reduction: The sulfonic acid group can be reduced to form sulfanyl derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfonic acid derivatives, while nucleophilic substitution can produce a variety of functionalized benzothiazole compounds .

Scientific Research Applications

2-Sulfanyl-1,3-benzothiazole-5-sulfonic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new pharmaceuticals.

Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Sulfanyl-1,3-benzothiazole-5-sulfonic acid involves its interaction with various molecular targets and pathways. The sulfanyl and sulfonic acid groups can form strong interactions with biological molecules, leading to inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1,3-Benzoxazole-5-sulfonamide Derivatives

Structural Differences: These compounds replace the benzothiazole core with a benzoxazole ring (oxygen instead of sulfur) and feature a sulfonamide (-SO₂NH₂) group instead of sulfonate. Synthesis: Synthesized via Fe(III)-montmorillonite-catalyzed one-pot reactions of acetophenones, aldehydes, and 2-sulfanyl-1,3-benzoxazole-5-sulfonamide . Yields exceed 85% under optimized conditions due to the catalyst’s Lewis acidity . Biological Activity: Demonstrated significant antimicrobial activity in silico and in vitro, attributed to sulfonamide’s ability to inhibit bacterial dihydropteroate synthase . Key Contrast: The sulfonate group in 2-sulfanyl-1,3-benzothiazole-5-sulfonic acid increases acidity (pKa ~1–2) compared to sulfonamides (pKa ~5–6), affecting solubility and pharmacokinetics .

Benzimidazole Derivatives (e.g., 2-Sulfanylbenzimidazole-5-carboxylic Acid)

Structural Differences: Benzimidazole replaces the thiazole ring with two nitrogen atoms. The carboxylic acid (-COOH) at position 5 contrasts with sulfonic acid (-SO₃H) in the target compound. Applications: Primarily used in corrosion inhibition and as intermediates in drug synthesis, differing from the antimicrobial focus of benzothiazole derivatives .

2-Phenylbenzimidazole-5-sulfonic Acid

Structural Differences : A phenyl group at position 2 increases lipophilicity, while the sulfonic acid group at position 5 mirrors the target compound.

Pharmacological Relevance : This compound is a key UV filter (e.g., ensulizole) due to its absorbance in the UV-B range. The phenyl group enhances skin penetration, unlike the sulfanyl group in this compound, which may prioritize reactivity over permeability .

Sulfonamide-Based Pharmaceuticals (e.g., Sulfanilamide, Sulfamethoxazole)

Structural Differences: Simpler aromatic sulfonamides lack the fused heterocyclic ring system. Mechanism: These drugs inhibit folate synthesis via sulfonamide’s mimicry of p-aminobenzoic acid (PABA). The benzothiazole derivative’s larger structure may offer broader target specificity but reduced metabolic stability .

Data Tables

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | Solubility (Water) | pKa (Approx.) |

|---|---|---|---|---|---|

| This compound (sodium salt) | C₇H₅NNaO₃S₃ | 270.30 | -SH, -SO₃⁻ | High | 1–2 (SO₃H) |

| 1,3-Benzoxazole-5-sulfonamide | C₇H₆N₂O₃S | 214.20 | -SO₂NH₂ | Moderate | 5–6 |

| 2-Sulfanylbenzimidazole-5-carboxylic acid | C₈H₆N₂O₂S | 194.21 | -SH, -COOH | Low | 4–5 (COOH) |

Biological Activity

2-Sulfanyl-1,3-benzothiazole-5-sulfonic acid (SBTS) is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C7H8N2O3S3

- Molecular Weight : 240.34 g/mol

- IUPAC Name : this compound

- Structure : The compound features a benzothiazole ring with a sulfonic acid and a thiol group, which are crucial for its biological activity.

The biological activity of SBTS can be attributed to several mechanisms:

- Antioxidant Activity : SBTS exhibits strong antioxidant properties by scavenging free radicals, which can prevent oxidative stress in cells.

- Antimicrobial Effects : Studies have shown that SBTS possesses antimicrobial properties against various pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes.

- Anticancer Potential : Preliminary research indicates that SBTS may inhibit tumor growth through apoptosis induction and cell cycle arrest in cancer cells.

Biological Activity Data

Research has highlighted the following biological activities associated with SBTS:

Case Studies and Research Findings

- Antioxidant Studies : In vitro assays demonstrated that SBTS significantly reduced lipid peroxidation in cellular models, suggesting its potential as a protective agent against oxidative damage.

- Antimicrobial Evaluation : A study tested SBTS against various bacterial strains, showing inhibition zones comparable to standard antibiotics. The compound's ability to disrupt cell membrane integrity was confirmed through electron microscopy analysis.

- Cancer Research : A recent study evaluated the effects of SBTS on breast cancer cell lines (MCF-7). The compound induced apoptosis with an IC50 value of 110.6 µg/ml, indicating significant cytotoxicity towards cancer cells while exhibiting lower toxicity towards normal cells (IC50 = 236.0 µg/ml) .

- Trypanocidal Activity : Research on the efficacy of SBTS against Trypanosoma brucei revealed promising results with low micromolar concentrations required for effective inhibition, highlighting its potential for developing new antitrypanosomal therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.